![molecular formula C10H18O B2763546 {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol CAS No. 35122-23-7](/img/structure/B2763546.png)

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

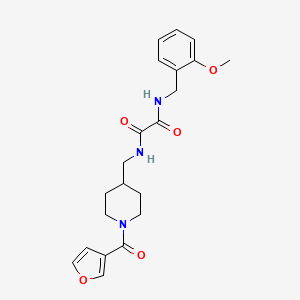

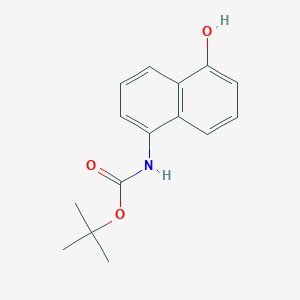

“{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol” is a chemical compound with a complex structure. It is related to other compounds such as “{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride” and "2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol” is complex, featuring a bicyclic heptane structure with two methyl groups and a methanol group. The InChI code for a related compound, “2-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)ethan-1-amine hydrochloride”, is "1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H" .Physical And Chemical Properties Analysis

The physical and chemical properties of “{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol” are not fully detailed in the available resources. A related compound, “2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride”, is a powder with a melting point of 350-354 degrees Celsius .Aplicaciones Científicas De Investigación

Methanol to Hydrocarbons Conversion

One area of research focuses on the conversion of methanol and dimethyl ether into hydrocarbons, particularly over solid acid catalysts like HZSM-5 or HSAPO-34. This process, part of the methanol-to-hydrocarbons (MTH) reaction, has been studied to understand the direct and indirect mechanisms involved in the transformation. The research highlights the necessity of a hydrocarbon pool for active catalysis, suggesting that organic impurities play a significant role in initiating the reaction process (Song et al., 2002).

Electrochemical Routes to Fuel Production

Another application involves the electrochemical synthesis of dimethyl ether from methanol, a simpler and environmentally friendly route to produce "green" fuels. A computational study based on ab initio Molecular Dynamics proposed a novel synthesis route, highlighting the catalytic effects of strong electric fields in methanol dehydration, which leads to dimethyl ether synthesis. This suggests potential for efficient energy production with minimal environmental impact (Cassone et al., 2017).

Catalytic Selectivity and Reaction Mechanisms

Research on acid-catalyzed reactions, such as the hydromethoxylation of specific bicyclic compounds, provides insights into the selectivity and mechanisms of methanol-related transformations. These studies offer valuable information on the chemo-, regio-, and stereoselectivity of methanol in chemical reactions, which could be relevant for synthesizing complex organic compounds (Vasin et al., 2010).

Methanol as a Building Block for Chemical Synthesis

Methanol's role as a precursor for more complex chemicals, including acetic acid, dimethyl ether, and others, highlights its importance in the chemical industry. Advances in methanol production and utilization, especially concerning hydrogen generation via membrane reactor technology, underline the versatility of methanol in sustainable energy solutions (Dalena et al., 2018).

Carbonylation of Methanol

The carbonylation of methanol and dimethyl ether to produce acetic acid and methyl acetate, respectively, over acidic catalysts represents another application. This process is essential for the production of acetic acid, a key chemical intermediate, demonstrating methanol's utility in large-scale industrial chemistry (Cheung et al., 2006).

Propiedades

IUPAC Name |

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBIZIOXHQMYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763465.png)

![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)

![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)

![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)